molecular formula C15H15NO3 B14603668 4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate CAS No. 60729-86-4

4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate

Cat. No.: B14603668
CAS No.: 60729-86-4
M. Wt: 257.28 g/mol
InChI Key: DWDQEBCMRVREIK-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a hydroxy group and three methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenol with pyridine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum, and solvents such as ethanol or methanol are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-2,3,6-trimethylphenyl pyridine-3-carboxylate, while reduction could produce this compound derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,3,6-trimethylphenyl pyridine-3-carboxylate: shares similarities with other pyridine derivatives, such as 4-hydroxy-2,3,6-trimethylphenyl pyridine-2-carboxylate and 4-hydroxy-2,3,6-trimethylphenyl pyridine-4-carboxylate.

    4-Hydroxy-2,3,6-trimethylphenyl pyridine-2-carboxylate: This compound has a similar structure but with the carboxylate group at the 2-position instead of the 3-position.

    4-Hydroxy-2,3,6-trimethylphenyl pyridine-4-carboxylate: This compound has the carboxylate group at the 4-position.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60729-86-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(4-hydroxy-2,3,6-trimethylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-9-7-13(17)10(2)11(3)14(9)19-15(18)12-5-4-6-16-8-12/h4-8,17H,1-3H3

InChI Key

DWDQEBCMRVREIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C2=CN=CC=C2)C)C)O

Origin of Product

United States

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